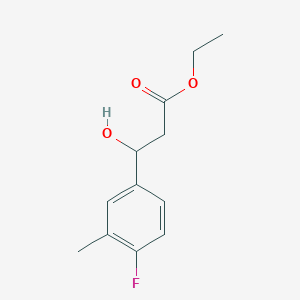

Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate

Description

Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a fluorinated and methyl-substituted aromatic ring. These compounds are pivotal in organic synthesis due to their ester functionality, hydroxyl group, and aromatic substituents, which enable diverse transformations such as nucleophilic substitutions, ester hydrolysis, and stereoselective derivatizations . The fluorine atom and methyl group at the 4- and 3-positions of the phenyl ring likely influence electronic properties (e.g., electron-withdrawing effects) and steric interactions, impacting reactivity and applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C12H15FO3 |

|---|---|

Molecular Weight |

226.24 g/mol |

IUPAC Name |

ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6,11,14H,3,7H2,1-2H3 |

InChI Key |

VGSXURCDJVYKRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)F)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate.

Reduction: Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanol.

Substitution: 3-(4-methoxy-3-methylphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The fluoro group enhances its binding affinity to certain targets, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Electron-Withdrawing Groups (EWGs)

- Ethyl (S)-3-(4-Nitrophenyl)-3-Hydroxypropanoate (2e): The nitro group (-NO₂) at the para position enhances electrophilicity, making the compound reactive in nucleophilic additions. Its absolute configuration (S) was confirmed via Mosher's ester analysis, with methoxy protons in Mosher's derivatives appearing at 3.43 ppm in $^1$H-NMR and $^{19}$F-NMR signals at -71.29 ppm .

- Ethyl (S)-3-(2,6-Dichlorophenyl)-3-Hydroxypropanoate (2i): The dichloro substitution introduces steric hindrance and electron withdrawal, shifting $^{19}$F-NMR signals to -71.49 ppm. This compound’s (S)-configuration was similarly validated using Mosher’s method .

Halogen and Alkyl Substituents

- Ethyl 2-Amino-3-(4-Chloro-3-Fluorophenyl)-3-Hydroxypropanoate: The addition of an amino group (-NH₂) introduces nucleophilic character, enabling participation in coupling reactions. Its CAS number (1498207-35-4) and formula (C₁₁H₁₃ClFNO₃) highlight structural similarity to the target compound but with enhanced polarity due to the amino group .

- The methyl ester group reduces lipophilicity compared to ethyl esters .

Comparison: The target compound’s ethyl ester and lack of amino or dimethyl groups may favor better membrane permeability than amino-substituted analogs but lower hydrolytic stability compared to sterically hindered derivatives.

Stereochemical and Functional Group Variations

Diastereomeric Separation

- Ethyl-3-[(4R)-2,2-Dimethyl-1,3-Dioxolan-4-yl]-2,2-Difluoro-3-Hydroxypropanoate (2): This compound exists as a diastereomeric mixture due to its dioxolane-protected diol and difluoro groups. Separation is critical for applications requiring defined stereochemistry, such as chiral synthons in drug synthesis .

Ester Group Variations

- Ethyl vs. Methyl Esters: Methyl esters (e.g., methyl (R)-2-((1-(benzyloxy)...propanoate) exhibit faster hydrolysis rates than ethyl esters due to lower steric hindrance. Ethyl esters, as in the target compound, generally offer better metabolic stability in pharmaceutical contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.